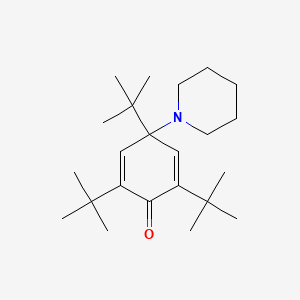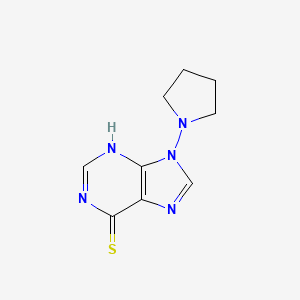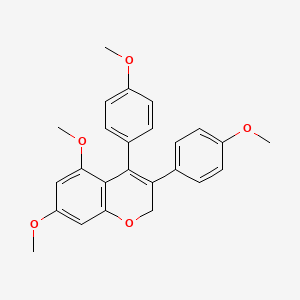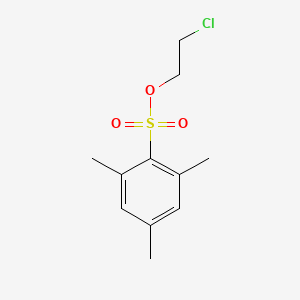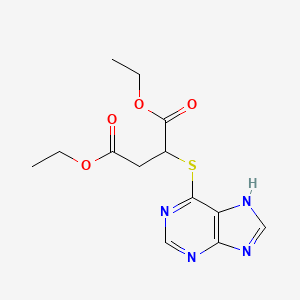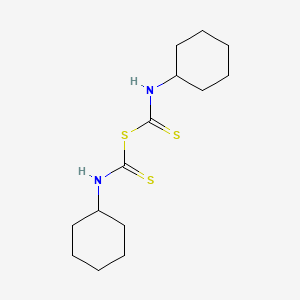
6-N-tert-butylpyridine-2,6-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-N-tert-butylpyridine-2,6-dicarboxamide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with two carboxamide groups at positions 2 and 6, and a tert-butyl group at position 6
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-N-tert-butylpyridine-2,6-dicarboxamide typically involves the reaction of pyridine-2,6-dicarboxylic acid with tert-butylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide groups. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-N-tert-butylpyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide groups to amines.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
6-N-tert-butylpyridine-2,6-dicarboxamide has several applications in scientific research:
作用機序
The mechanism of action of 6-N-tert-butylpyridine-2,6-dicarboxamide involves its ability to act as a chelating ligand, binding to metal ions through its carboxamide groups. This interaction can stabilize reactive species and facilitate catalytic processes. The compound’s ability to stabilize G-quadruplex DNA is attributed to its planar structure, which allows it to intercalate between DNA bases and enhance the stability of the quadruplex structure .
類似化合物との比較
Similar Compounds
2,6-Di-tert-butylpyridine: Similar in structure but lacks the carboxamide groups, making it less versatile in coordination chemistry.
Pyridine-2,6-dicarboxamide: Lacks the tert-butyl group, which affects its steric properties and binding affinity.
Uniqueness
6-N-tert-butylpyridine-2,6-dicarboxamide is unique due to the presence of both tert-butyl and carboxamide groups, which confer distinct steric and electronic properties
特性
CAS番号 |
91285-77-7 |
|---|---|
分子式 |
C11H15N3O2 |
分子量 |
221.26 g/mol |
IUPAC名 |
6-N-tert-butylpyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-11(2,3)14-10(16)8-6-4-5-7(13-8)9(12)15/h4-6H,1-3H3,(H2,12,15)(H,14,16) |
InChIキー |
CSFNKHSLRPPNHX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NC(=O)C1=CC=CC(=N1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tributyl{[(2,4-dichlorophenoxy)acetyl]oxy}stannane](/img/structure/B14008248.png)
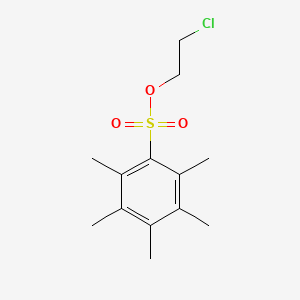
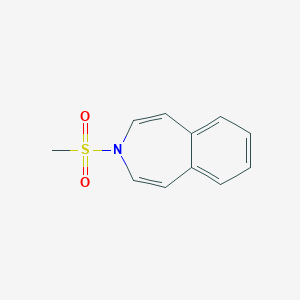

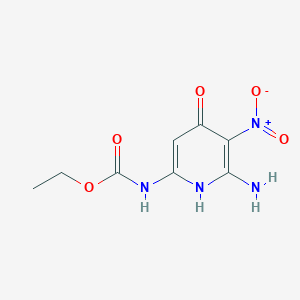

![N-[(Z)-(4-chlorophenyl)methylideneamino]-4-[3-(trifluoromethyl)anilino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide](/img/structure/B14008273.png)
